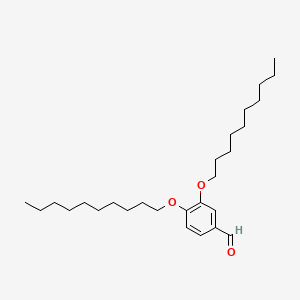









|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1O)[CH:5]=[O:6].Br[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].[C:22]([O-:25])([O-])=O.[K+].[K+]>CC(C)=O>[CH2:12]([O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:25][CH2:22][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH:5]=[O:6])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(C=O)C=CC1O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
45.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCCCCCC
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 24 hrs
|
|
Duration
|
24 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
|
Type
|
CUSTOM
|
|
Details
|
is partitioned between ether and water
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer is extracted thrice with ether
|
|
Type
|
WASH
|
|
Details
|
the combined organic phases are washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
Upon evaporation, tan crystals
|
|
Type
|
CUSTOM
|
|
Details
|
formed
|
|
Type
|
CUSTOM
|
|
Details
|
these were collected
|
|
Type
|
CUSTOM
|
|
Details
|
Further evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
yielded another crop of crystals
|


Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCC)OC=1C=C(C=O)C=CC1OCCCCCCCCCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 38.3 mmol | |
| AMOUNT: MASS | 16 g | |
| YIELD: PERCENTYIELD | 53% | |
| YIELD: CALCULATEDPERCENTYIELD | 52.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |